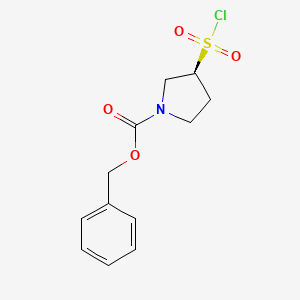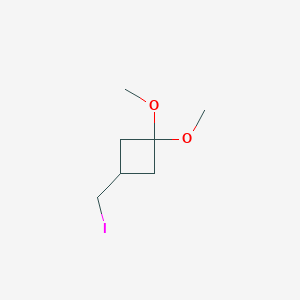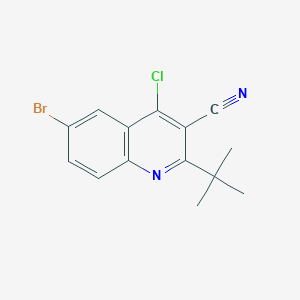![molecular formula C11H15N3O3 B1373039 [1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol CAS No. 1227935-27-4](/img/structure/B1373039.png)
[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol
Übersicht
Beschreibung
“[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol” is a molecule that belongs to the class of piperidines. It has a molecular weight of 237.26 . The IUPAC name for this compound is [1-(5-nitro-2-pyridinyl)-4-piperidinyl]methanol . It is also known as JNJ-10198409.
Synthesis Analysis
The synthesis of “this compound” from 4-Piperidinemethanol and 2-Chloro-5-nitropyridine has been reported .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N3O3/c15-8-9-3-5-13(6-4-9)11-2-1-10(7-12-11)14(16)17/h1-2,7,9,15H,3-6,8H2 .
Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und -entwicklung
Der Piperidin-Rest, der Teil der Struktur von “[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol” ist, ist ein häufiges Merkmal in vielen pharmazeutischen Verbindungen. Diese Verbindung kann aufgrund ihres Potenzials, mit biologischen Zielstrukturen zu interagieren, als Baustein bei der Synthese verschiedener Arzneimittel verwendet werden. Seine Rolle in der Arzneimittelforschung ist bedeutend, da sie zur Entwicklung neuer Therapeutika mit Anwendungen bei der Behandlung von Krankheiten wie Krebs, Alzheimer und Herz-Kreislauf-Erkrankungen führen kann .
Neurowissenschaftliche Forschung
In der Neurowissenschaft kann “this compound” zur Untersuchung von neuronalen Bahnen und Störungen verwendet werden. Es kann als Vorläufer für Verbindungen dienen, die Neurotransmittersysteme modulieren und so zur Forschung über Depression, Angstzustände und neurodegenerative Erkrankungen beitragen.
Krebstherapie
Die Derivate dieser Verbindung könnten auf ihre krebshemmenden Eigenschaften untersucht werden. Durch die Wirkung auf spezifische zelluläre Zielstrukturen können sie das Wachstum von Krebszellen hemmen oder kritische Pfade stören, die an der Tumorprogression beteiligt sind. Insbesondere das Nitropyridin-Segment könnte der Schlüssel zur Entwicklung von Kinase-Inhibitoren oder anderen Arten von Krebsmitteln sein .
Schmerzlinderung
Die analgetischen Eigenschaften von Piperidin-Derivaten machen “this compound” zu einem Kandidaten für die Entwicklung neuer Schmerzmittel. Es könnte zu sichereren und effektiveren Behandlungen für chronische Schmerzzustände führen.
Antimikrobielle und antifungale Anwendungen
Die Forschung nach antimikrobiellen und antifungal wirkenden Mitteln ist ein weiterer Bereich, in dem diese Verbindung wichtige Anwendungen haben könnte. Ihre strukturellen Merkmale könnten genutzt werden, um neue Medikamente zu entwickeln, die gegen resistente Bakterien- und Pilzstämme kämpfen .
Chemische Synthese und Materialwissenschaften
Im Bereich der chemischen Synthese kann “this compound” als Zwischenprodukt bei der Herstellung komplexer organischer Moleküle verwendet werden. Seine Reaktivität und strukturelle Vielseitigkeit machen es wertvoll für den Aufbau einer Vielzahl von chemischen Einheiten, die weitere Anwendungen in den Materialwissenschaften haben können .
Wirkmechanismus
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Mode of Action
It is known that nitropyridine derivatives can undergo recyclization by the action of hydrazine hydrate . This could potentially influence the interaction of [1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol with its targets.
Biochemical Pathways
Given the broad range of biological activities associated with piperidine derivatives , it is likely that multiple pathways could be affected.
Result of Action
Given the broad range of biological activities associated with piperidine derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
Biochemische Analyse
Biochemical Properties
[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, influencing their activity and stability. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to conformational changes that affect their function .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the production of reactive oxygen species (ROS), lysosomal stability, and post-translational modifications, which are crucial for maintaining cellular homeostasis . Additionally, it can impact cell proliferation, differentiation, and apoptosis, highlighting its potential in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to DNA, proteins, and enzymes, leading to inhibition or activation of their functions. For example, it may intercalate into DNA, disrupting replication and transcription processes . Furthermore, this compound can modulate ion fluxes, such as potassium and calcium, which are essential for various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard conditions, but it may degrade under extreme pH or temperature conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding its potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or anti-proliferative properties . At higher doses, it can induce toxic or adverse effects, including organ toxicity and metabolic disturbances . Understanding the dosage-dependent effects is essential for optimizing its therapeutic potential while minimizing risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . It may undergo biotransformation through oxidation, reduction, or conjugation reactions, leading to the formation of active or inactive metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach target sites is crucial for its biological activity and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Eigenschaften
IUPAC Name |
[1-(5-nitropyridin-2-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-8-9-3-5-13(6-4-9)11-2-1-10(7-12-11)14(16)17/h1-2,7,9,15H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSPBMQDDUPONQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


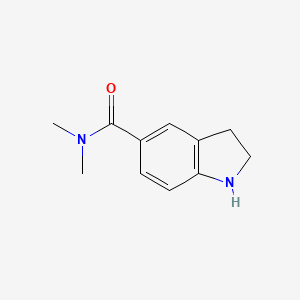

![5-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B1372960.png)

![2-[4-(Bromomethyl)phenoxy]acetonitrile](/img/structure/B1372963.png)
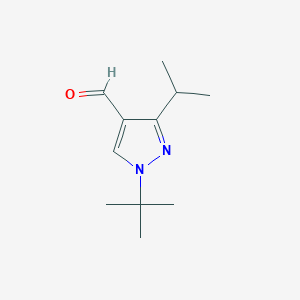


![tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B1372971.png)
